4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine
Overview
Description
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a phenyl group that is further substituted with a 2,5-dimethyl-1H-pyrrol-1-yl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary targets of the compound are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents.
Mode of Action
The compound interacts with its targets through binding interactions . It inhibits the activity of Enoyl ACP Reductase and DHFR enzymes, thereby disrupting the normal functioning of these enzymes .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes affects multiple biochemical pathways. Enoyl ACP Reductase is involved in the fatty acid synthesis pathway, while DHFR plays a role in the folate pathway. The inhibition of these enzymes disrupts these pathways, leading to the death of the bacteria .
Result of Action
The compound’s action results in the suppression of bacterial growth . It also increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with enzymes such as dihydrofolate reductase (DHFR) and enoyl ACP reductase . These interactions are believed to be responsible for the compound’s antibacterial and antitubercular properties .
Cellular Effects
In a study conducted on Chinese hamster ovary cells, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine was found to increase monoclonal antibody production . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the active sites of DHFR and enoyl ACP reductase . This leads to the inhibition of these enzymes, which in turn affects the metabolic processes in the cell .
Temporal Effects in Laboratory Settings
Its effects on cell growth and monoclonal antibody production suggest that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathways of DHFR and enoyl ACP reductase . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to maintain consistency in the product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
Uniqueness
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-11-3-4-12(2)20(11)14-7-5-13(6-8-14)15-9-10-18-16(17)19-15/h3-10H,1-2H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHXIPNFSLPIAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327967 | |
Record name | 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821806 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865658-21-5 | |
Record name | 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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